molecular formula C15H14BrF3NO2P B6118193 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate

2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate

Cat. No. B6118193
M. Wt: 408.15 g/mol
InChI Key: WSDJCLHEZVLDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It is a popular research chemical that has been extensively studied for its potential applications in scientific research. TFMPP is known for its unique chemical structure, which makes it a useful tool in studying the mechanism of action of various biological processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate is not fully understood. However, it is believed to act as a partial agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has also been found to interact with other receptors, including the dopamine receptor and the adrenergic receptor.
Biochemical and Physiological Effects
2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has also been found to increase heart rate, blood pressure, and body temperature, and to cause changes in mood and perception.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has several advantages as a research chemical. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate is also relatively stable and has a long shelf life, which makes it a useful tool for long-term studies. However, 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate also has some limitations. It is not very selective and can interact with multiple receptors, which can make it difficult to interpret the results of experiments. Additionally, 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate can have significant side effects, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate. One area of interest is the development of more selective compounds that target specific receptors and have fewer side effects. Another area of interest is the investigation of the potential therapeutic applications of 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate and related compounds. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has been found to have some potential as an antidepressant and anxiolytic, and further research in this area could lead to the development of new treatments for these conditions. Finally, 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate could be used as a tool for studying the role of serotonin and other neurotransmitters in the regulation of mood, cognition, and perception.

Synthesis Methods

2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate can be synthesized using a simple and straightforward method. The synthesis involves the reaction between 2,2,2-trifluoro-1-phenylethanol and N-(4-bromophenyl)-P-methylphosphonamidic chloride in the presence of a base. The resulting product is then purified and recrystallized to obtain pure 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate.

Scientific Research Applications

2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in studying the mechanism of action of various biological processes, including the regulation of neurotransmitters, ion channels, and receptors. 2,2,2-trifluoro-1-phenylethyl N-(4-bromophenyl)-P-methylphosphonamidoate has also been used to study the effects of certain drugs on the central nervous system and to investigate the potential therapeutic applications of various compounds.

properties

IUPAC Name

4-bromo-N-[methyl-(2,2,2-trifluoro-1-phenylethoxy)phosphoryl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF3NO2P/c1-23(21,20-13-9-7-12(16)8-10-13)22-14(15(17,18)19)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDJCLHEZVLDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(NC1=CC=C(C=C1)Br)OC(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF3NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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